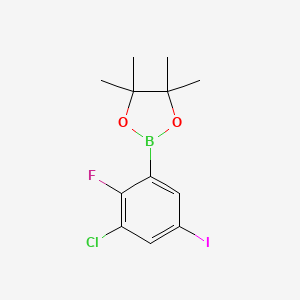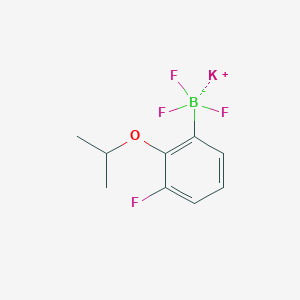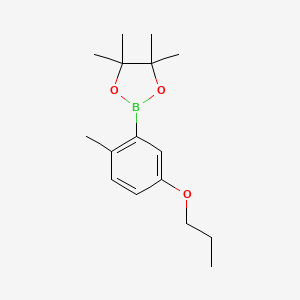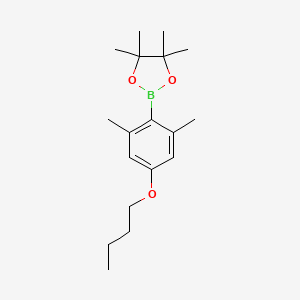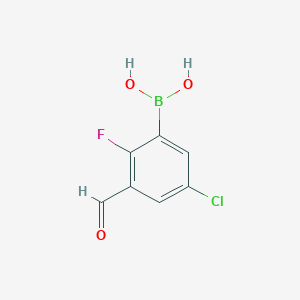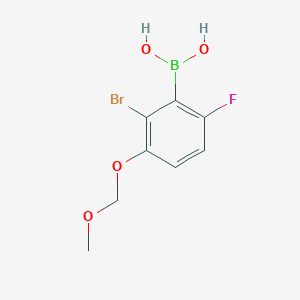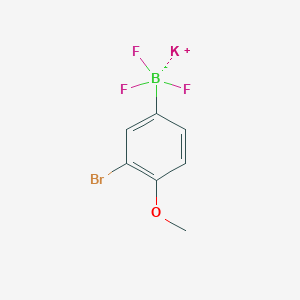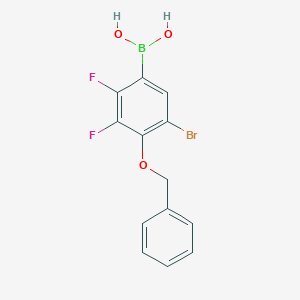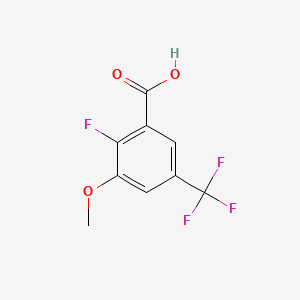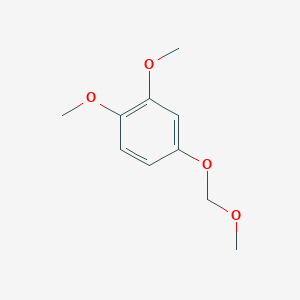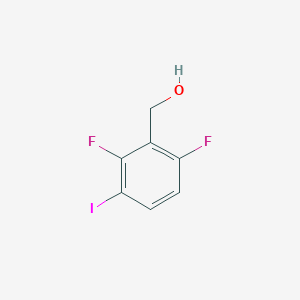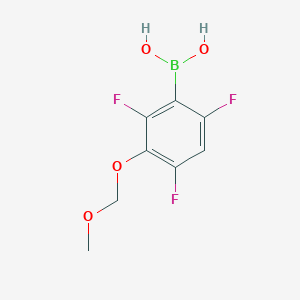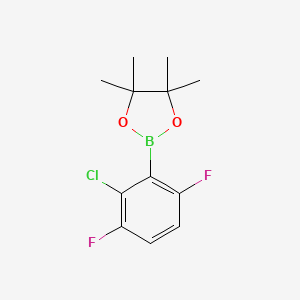
2-Chloro-3,6-difluorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous flow systems: To ensure consistent quality and yield
Purification: Crystallization or column chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds
Protodeboronation: Removal of the boronic ester group
Oxidation: Conversion to phenols or quinones
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Protodeboronation: Acids like hydrochloric acid or sulfuric acid
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling
Phenols: From oxidation reactions
Hydrocarbons: From protodeboronation
Aplicaciones Científicas De Investigación
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the development of boron-containing drugs and probes
Medicine: For the synthesis of pharmaceuticals and diagnostic agents
Industry: In the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitating the transmetalation step
Bases: Enhancing the reactivity of the boronic ester
Comparación Con Compuestos Similares
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is compared with other similar compounds such as:
- 3-Chloro-2,6-difluorophenylboronic acid
- 2-Chloro-4,5-difluorophenylboronic acid
- 2-Bromo-3,6-difluorophenylboronic acid
Uniqueness
- Stability : Higher stability compared to other boronic acids
- Reactivity : Enhanced reactivity in Suzuki–Miyaura coupling
- Versatility : Broad range of applications in various fields
These features make this compound a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLHJPECHYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
